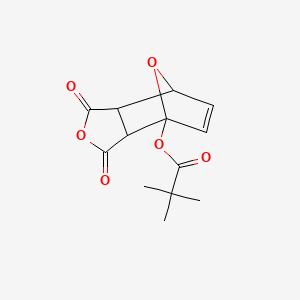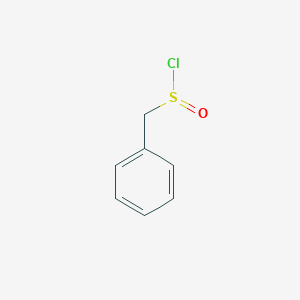
Phenylmethanesulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C7H7ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Phenylmethanesulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethanesulfonic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the complete conversion of the acid to the sulfonyl chloride . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Phenylmethanesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common reagents used in these reactions include triethylamine, potassium fluoride, and various solvents like dichloromethane and ether. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenylmethanesulfinyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenylmethanesulfinyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Phenylmethanesulfinyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to the presence of a benzyl group, which can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- Methanesulfonyl chloride
- Toluenesulfonyl chloride
- Benzenesulfonyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the sulfonyl group.
Eigenschaften
Molekularformel |
C7H7ClOS |
|---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
phenylmethanesulfinyl chloride |
InChI |
InChI=1S/C7H7ClOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
BSRRTKZDGFJPMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


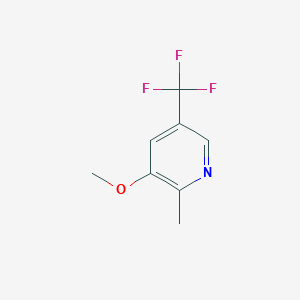
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)

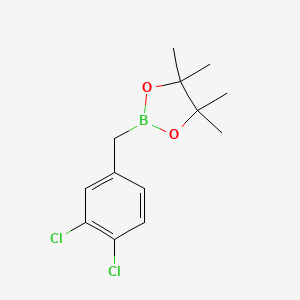

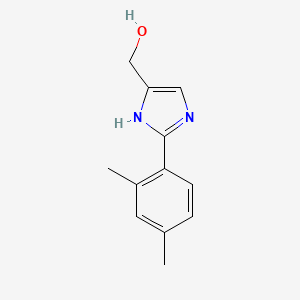

![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
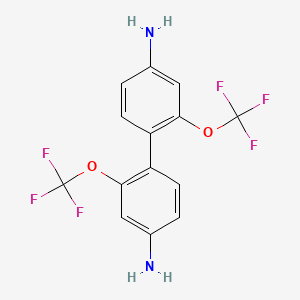
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
